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molecular formula C9H20N2 B8378645 N,N-Dimethyl-3-[(E)-(2-methylpropylidene)amino]propan-1-amine CAS No. 71326-11-9

N,N-Dimethyl-3-[(E)-(2-methylpropylidene)amino]propan-1-amine

Cat. No. B8378645
M. Wt: 156.27 g/mol
InChI Key: SYTBRDVBUQZXFR-UHFFFAOYSA-N
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Patent
US04201854

Procedure details

A solution of N,N-dimethyl-N'-isobutylidene-1,3-diaminopropane in benzene is prepared by reacting 92 g of 3-dimethylamino-1-propylamine with 65 g of isobutyraldehyde in 200 ml of benzene by separating off the water of reaction azeotropically. This solution is hydrogenated in an autoclave at 90° C. and 125 atmospheres in the presence of 14 g of Raney nickel. Working up by distillation yields 95.6 g of pure product with a boiling point of 75° C./14 mm Hg.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
14 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].[CH:8](=O)[CH:9]([CH3:11])[CH3:10]>C1C=CC=CC=1.[Ni]>[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][N:6]=[CH:8][CH:9]([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
92 g
Type
reactant
Smiles
CN(CCCN)C
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
C(C(C)C)=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
14 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by separating off
CUSTOM
Type
CUSTOM
Details
the water of reaction azeotropically
CUSTOM
Type
CUSTOM
Details
is hydrogenated in an autoclave at 90° C.
DISTILLATION
Type
DISTILLATION
Details
Working up by distillation

Outcomes

Product
Name
Type
product
Smiles
CN(CCCN=CC(C)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 95.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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